![molecular formula C25H28N2O5 B15102476 (4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15102476.png)
(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, a methoxyphenyl group, and a morpholinylpropyl group
Preparation Methods
The synthesis of 4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the various functional groups. The synthetic route typically involves the following steps:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzoyl Group: This step involves the acylation of the pyrrol-2-one core using benzoyl chloride under basic conditions.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate reagents.
Attachment of the Methoxyphenyl Group:
Incorporation of the Morpholinylpropyl Group: The final step involves the attachment of the morpholinylpropyl group through a nucleophilic substitution reaction.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
4-benzoyl-3-hydroxyphenyl methacrylate: This compound shares the benzoyl and hydroxy groups but differs in the presence of the methacrylate group instead of the pyrrol-2-one core.
3-methoxytyramine: This compound contains the methoxyphenyl group but lacks the benzoyl and morpholinylpropyl groups.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O5/c1-31-20-10-5-9-19(17-20)22-21(23(28)18-7-3-2-4-8-18)24(29)25(30)27(22)12-6-11-26-13-15-32-16-14-26/h2-5,7-10,17,22,28H,6,11-16H2,1H3/b23-21+ |
InChI Key |
ORBHBZJOGFSICS-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B15102397.png)
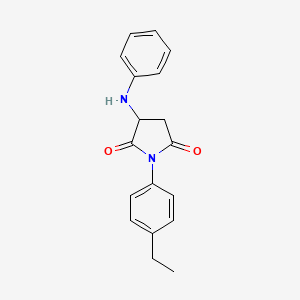
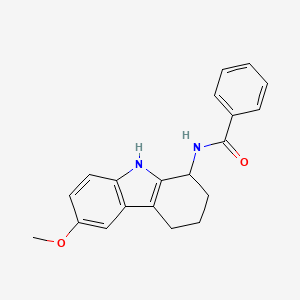
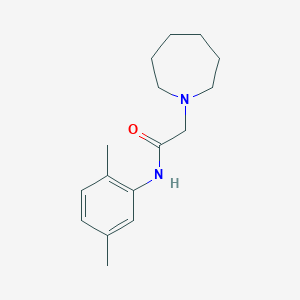
![2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15102411.png)
![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15102413.png)
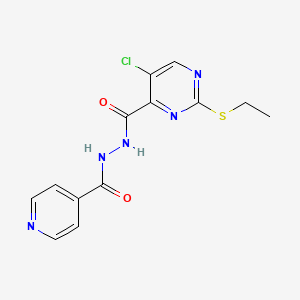
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B15102431.png)
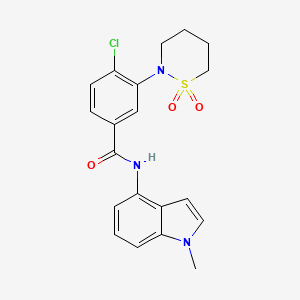
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15102459.png)
![N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B15102464.png)
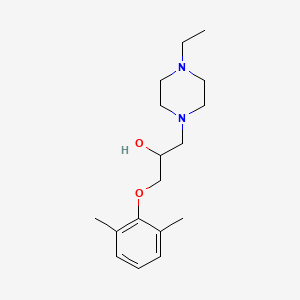

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide](/img/structure/B15102482.png)
